3-(2-Cyanoacetyl)Benzonitrile

Catalog No.
S698979
CAS No.
21667-63-0
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Cyanoacetyl)Benzonitrile

CAS Number

21667-63-0

Product Name

3-(2-Cyanoacetyl)Benzonitrile

IUPAC Name

3-(2-cyanoacetyl)benzonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-5-4-10(13)9-3-1-2-8(6-9)7-12/h1-3,6H,4H2

InChI Key

CWULKMSXLFIFKW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)CC#N)C#N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC#N)C#N

The exact mass of the compound 3-(2-Cyanoacetyl)Benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(2-Cyanoacetyl)benzonitrile (CAS: 21667-63-0) is a bifunctional beta-ketonitrile featuring both an aromatic meta-nitrile and an aliphatic cyanoacetyl group. Commercially available as a technical-grade powder, it serves as a direct, single-step precursor for the synthesis of complex nitrogen-containing heterocycles, such as aminopyrazoles and aminopyrimidines . Unlike simpler benzoyl derivatives, the presence of the 3-cyano vector provides a pre-installed synthetic handle for downstream cross-coupling or hydrogen-bonding interactions in drug discovery, while its solid-state stability and predictable solubility profile make it highly suitable for scalable industrial manufacturing .

Procuring generic beta-ketoesters (e.g., ethyl 3-(3-cyanophenyl)-3-oxopropanoate) or unsubstituted benzoylacetonitriles as cost-saving substitutes frequently leads to downstream process inefficiencies. While beta-ketoesters can form similar heterocyclic cores, they yield hydroxylated products that require aggressive, multi-step halogenation and amination to achieve the target amino-heterocycles, severely degrading overall yield and increasing hazardous waste [1]. Furthermore, attempting to use the para-substituted isomer (4-(2-cyanoacetyl)benzonitrile) often introduces solubility bottlenecks in polar aprotic solvents, forcing higher solvent volumes and reducing batch efficiency during scale-up [2].

Precursor Suitability: Direct Amination vs. Multi-Step Conversion

3-(2-Cyanoacetyl)benzonitrile directly yields 3-amino-5-(3-cyanophenyl)pyrazole via a single-step condensation with hydrazine. In contrast, using the ester analog (ethyl 3-(3-cyanophenyl)-3-oxopropanoate) requires a three-step sequence involving pyrazolone formation, POCl3-mediated chlorination, and high-pressure amination [1]. This direct cyclization pathway eliminates hazardous reagents and significantly improves throughput.

Evidence DimensionSynthetic steps to amino-heterocycle
Target Compound Data1 step (single condensation), ~85% overall yield
Comparator Or BaselineEthyl 3-(3-cyanophenyl)-3-oxopropanoate: 3 steps, ~45% overall yield
Quantified DifferenceEliminates 2 processing steps and nearly doubles overall yield
ConditionsStandard hydrazine condensation vs. ester cyclization/chlorination/amination sequence

Eliminating halogenation and high-pressure amination steps drastically reduces API manufacturing costs, cycle times, and safety hazards.

Processability: Solubility and Batch Concentration

The meta-substitution pattern of 3-(2-Cyanoacetyl)benzonitrile disrupts crystal packing compared to its highly symmetric para-isomer, resulting in significantly higher solubility in standard industrial solvents like DMF and NMP [1]. This allows for higher molarities during continuous flow or batch reactions, preventing premature precipitation of intermediates.

Evidence DimensionMaximum process concentration in DMF at 25°C
Target Compound Data>1.5 M
Comparator Or Baseline4-(2-Cyanoacetyl)benzonitrile (para-isomer): <0.5 M
Quantified Difference>3-fold increase in working concentration
ConditionsIsothermal solubility in N,N-dimethylformamide at standard ambient temperature

Higher solubility enables process intensification, allowing manufacturers to produce more product per reactor volume and reducing solvent waste.

Handling and Stability: Reagent Shelf-Life

As a stable, non-hygroscopic solid, 3-(2-Cyanoacetyl)benzonitrile offers predictable shelf-life and robust handling characteristics under standard atmospheric conditions. When compared to highly reactive acylating agents like 3-cyanobenzoyl chloride, which degrades rapidly upon exposure to ambient humidity, this beta-ketonitrile provides a stable alternative for introducing the 3-cyanobenzoyl moiety without requiring strict anhydrous protocols [1].

Evidence DimensionMoisture stability and handling requirements
Target Compound DataStable in ambient air; standard solid handling
Comparator Or Baseline3-Cyanobenzoyl chloride: Rapid hydrolysis; requires strict anhydrous handling
Quantified DifferenceEliminates the need for glovebox or inert-atmosphere transfer
ConditionsBenchtop handling and long-term warehouse storage at 20-25°C

Robust ambient stability lowers supply chain costs and reduces the risk of batch failure due to reagent degradation.

Large-Scale Aminopyrazole API Manufacturing

Directly leverages the single-step cyclization advantage of the beta-ketonitrile, making it the preferred precursor for synthesizing kinase inhibitors and other pharmaceutical agents requiring an amino-substituted heterocycle [1].

Process Intensification in Flow Chemistry

The high solubility of the meta-isomer in polar aprotic solvents prevents reactor fouling and clogging, making it ideal for continuous-flow synthesis of complex building blocks at high concentrations [2].

Library Generation in Drug Discovery

The dual-nitrile functionality provides versatile handles; the aliphatic nitrile cyclizes to form the core, while the aromatic meta-nitrile remains available for subsequent cross-coupling or as a targeted hydrogen-bond acceptor in structure-activity relationship (SAR) studies [3].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Cyanobenzoylacetonitrile

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